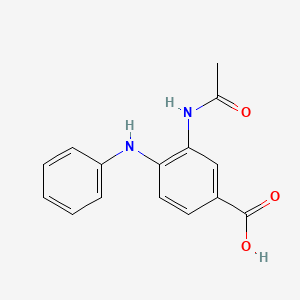

3-(Acetylamino)-4-anilinobenzoic acid

Overview

Description

“3-(Acetylamino)-4-anilinobenzoic acid” is a derivative of amino benzoic acid where the amine group is N-acylated . It has a molecular formula of C9H9NO3 and a molecular weight of 179.1727 . It is also known by other names such as N-Acetyl-m-aminobenzoic acid, 3-Acetamidobenzoic acid, m-Acetamidobenzoic acid, Acetyl-m-aminobenzoic acid, m-Acetamino benzoic acid, m-Acetylaminobenzoic acid, Benzoic acid, m-acetamido-, and 3- (Acetylamino)benzoic acid .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with an acetylamino group at the 3-position . The IUPAC Standard InChIKey for this compound is RGDPZMQZWZMONQ-UHFFFAOYSA-N .

Scientific Research Applications

Influenza Virus Neuraminidase Inhibition

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, a derivative of 3-(Acetylamino)-4-anilinobenzoic acid, has been studied as an inhibitor for the influenza virus neuraminidase protein. This molecule forms hydrogen-bonded dimers and its crystal structure is stabilized by intermolecular hydrogen bonding (Jedrzejas et al., 1995). Additionally, similar benzoic acid derivatives have been explored as novel inhibitors of influenza virus sialidases (Howes et al., 1999).

Photosynthesis Inhibition in Spinach Chloroplasts

Acetazolamide, a compound related to this compound, was found to inhibit the photoreduction activities in isolated spinach chloroplasts. This suggests an inhibition mechanism near the water-splitting side of photosystem II (Swader & Jacobson, 1972).

Human Serum Albumin Binding

A study on 4-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazole-2-yl]phenyl benzoate, a derivative of this compound, showed significant interaction with human serum albumin (HSA). This research aids in understanding the pharmacokinetic mechanism of such drugs (Karthikeyan et al., 2017).

Interaction with Carbonic Anhydrase

This compound derivatives have shown to interact with carbonic anhydrase. Acetazolamide, a closely related compound, demonstrated the necessity of a metal ion at the active site for binding to human carbonic anhydrase (Coleman, 1967).

Antiviral Activity

Optical Spectroscopy and Computational Binding Analysis

The interaction of a thiadiazole derivative related to this compound with calf thymus DNA was investigated using various optical spectroscopy techniques. This research provides insights into the binding mechanisms of such compounds (Karthikeyan et al., 2018).

Mechanism of Action

Target of Action

Similar compounds such as 4-(acetylamino)-3-guanidinobenzoic acid and 4-(acetylamino)-3-amino benzoic acid have been reported to target neuraminidase . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses .

Mode of Action

For instance, Neuraminidase, the target of 4-(Acetylamino)-3-Guanidinobenzoic Acid, is responsible for cleaving off terminal sialic acids on the glycosylated HA during virus budding . This facilitates the release of progeny viruses from infected cells .

Biochemical Pathways

Related compounds like indole-3-acetic acid have been reported to be involved in various biosynthesis pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .

Result of Action

Based on its potential interaction with neuraminidase, it could potentially influence the life cycle of influenza viruses .

Biochemical Analysis

Biochemical Properties

3-(Acetylamino)-4-anilinobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit histone deacetylase (HDAC) enzymes, which are crucial in regulating gene expression by modifying histones . This inhibition can lead to increased acetylation levels of histone subtypes, affecting gene expression and cellular functions. Additionally, this compound interacts with peptidylglycine alpha-amidating monooxygenase, an enzyme involved in the bioactivation of peptide hormones .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of HDAC enzymes can lead to changes in the expression of genes involved in cell growth and survival . This compound also impacts cell signaling pathways, such as the downregulation of JNK and upregulation of p38 MAPK, which are involved in cellular stress responses . These effects can alter cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to HDAC enzymes, inhibiting their activity and leading to increased acetylation of histones . This modification can change the chromatin structure, making it more accessible for transcription factors and thereby altering gene expression. Additionally, this compound can modulate signaling pathways by affecting the activity of kinases such as JNK and p38 MAPK .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained inhibition of HDAC enzymes, resulting in long-term changes in gene expression and cellular metabolism . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumorigenic cell proliferation . At higher doses, it can cause toxic or adverse effects, including potential damage to vital organs and disruption of normal cellular functions . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of HDAC enzymes can affect the metabolism of acetyl-CoA, a key molecule in energy production and biosynthetic processes . Additionally, the compound’s interaction with peptidylglycine alpha-amidating monooxygenase can influence the metabolism of peptide hormones .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for determining its bioavailability and therapeutic potential.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. For instance, its interaction with HDAC enzymes occurs primarily in the nucleus, where it can affect chromatin structure and gene expression . Additionally, the compound may undergo post-translational modifications that direct it to specific organelles, further modulating its biochemical effects .

properties

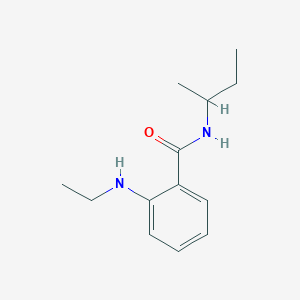

IUPAC Name |

3-acetamido-4-anilinobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10(18)16-14-9-11(15(19)20)7-8-13(14)17-12-5-3-2-4-6-12/h2-9,17H,1H3,(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMIIHVBLKDQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1392620.png)

![1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid](/img/structure/B1392621.png)

![1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride](/img/structure/B1392622.png)

![Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1392624.png)

![1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B1392625.png)

![ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate](/img/structure/B1392628.png)

![(3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392633.png)

![3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B1392635.png)